molecular formula C14H12N2OS2 B2646596 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile CAS No. 343372-91-8

5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile

Cat. No.: B2646596
CAS No.: 343372-91-8
M. Wt: 288.38
InChI Key: PVJRTNMYYNTHKA-UHFFFAOYSA-N
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Description

5-Methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile (CAS No. 343372-91-8) is a thiazole derivative with the molecular formula C₁₄H₁₂N₂OS₂ and a molecular weight of 288.38 g/mol . Its structure consists of a thiazole ring substituted with a methyl group at position 5, a carbonitrile group at position 4, and a sulfanyl-linked 2-(4-methylphenyl)-2-oxoethyl moiety at position 2. This compound’s synthesis likely involves thiophene or furan precursors, as analogous methods include Gewald reactions for thiazole formation and malononitrile-based cyclization strategies .

Properties

IUPAC Name

5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-9-3-5-11(6-4-9)13(17)8-18-14-12(7-15)10(2)19-16-14/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJRTNMYYNTHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NSC(=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves the reaction of 2-(4-methylphenyl)-2-oxoethyl bromide with 5-methyl-1,2-thiazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile. Research indicates that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Thiazoles have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. For instance, compounds similar to the one have demonstrated inhibition of the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .
  • Case Studies :
    • A study by Evren et al. (2019) synthesized several thiazole derivatives and tested their efficacy against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One derivative exhibited an IC50 value of 23.30 ± 0.35 µM, indicating promising anticancer activity .
    • Another investigation reported the synthesis of thiazole-pyridine hybrids that showed better anti-breast cancer efficacy (IC50 of 5.71 μM) compared to standard drugs like 5-fluorouracil .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. The compound may possess similar properties based on structural analogies observed in other thiazole compounds.

  • Antitubercular Activity :
    • A recent study indicated that certain thiazole derivatives displayed excellent anti-tubercular action with minimal inhibitory concentrations (MIC) as low as 0.09 µg/mL . This suggests that the compound could be explored for its effectiveness against Mycobacterium tuberculosis.

Synthetic Methodologies

The synthesis of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from simpler thiazole precursors.

  • General Synthetic Route :
    • The synthesis begins with the formation of a thiazole ring through cyclization reactions involving appropriate thioketones and α-halo carbonyl compounds.
    • Subsequent steps involve functional group modifications to introduce the methyl and sulfanyl groups, ultimately yielding the target compound.

Material Science Applications

The unique properties of thiazole derivatives make them suitable candidates for various applications in material science, particularly in developing organic semiconductors and sensors.

  • Organic Electronics :
    • Thiazoles can be incorporated into organic light-emitting diodes (OLEDs) due to their electron-rich nature and ability to form stable π-conjugated systems.
    • Recent advancements have explored their use in photovoltaic cells where they act as electron transport materials .

Mechanism of Action

The mechanism of action of 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can interact with various biological molecules, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

5-{2-[(2,4-Difluorophenyl)amino]vinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

  • Molecular Formula : C₁₃H₁₀F₂N₄S₂
  • Key Features: Substituents: A vinylamino group linked to a 2,4-difluorophenyl ring replaces the oxoethyl-sulfanyl group of the target compound. Electronic Effects: The difluorophenyl group enhances electron-withdrawing properties, while the methylsulfanyl group at position 3 provides moderate electron donation .
  • Synthesis: Likely involves condensation of fluorinated anilines with thiazole precursors, differing from the malononitrile-based routes used for the target compound .

2-Amino-5-phenylfuran-3-carbonitriles

  • Example: 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile
  • Molecular Formula : C₁₂H₁₀N₂O₂
  • Key Features :
    • Core Structure : Furan replaces thiazole, altering aromaticity and reactivity.
    • Substituents : A methoxyphenyl group and carbonitrile mimic the target compound’s aromatic and electron-withdrawing motifs.
  • Synthesis: Relies on malononitrile intermediates and phenacyl bromide cyclization, a strategy adaptable to thiazole systems .

Aryl-Substituted Oxoethyl Derivatives

2-(4-Methylphenyl)-2-oxoethyl 3-Bromobenzoate

  • Molecular Formula : C₁₆H₁₃BrO₃
  • Key Features :
    • Functional Groups : An ester replaces the thiazole-carbonitrile core, but the 4-methylphenyl-2-oxoethyl moiety is retained.
    • Reactivity : The bromine atom at position 3 of the benzoate enables further cross-coupling reactions, a feature absent in the target compound .

2-(2,4-Dichlorophenyl)-2-oxoethyl 4-Methoxybenzoate

  • Molecular Formula : C₁₆H₁₂Cl₂O₄
  • Key Features :
    • Substituents : Dichlorophenyl and methoxy groups create a polar, lipophilic balance distinct from the methylphenyl group in the target compound.
    • Applications : Such dichlorophenyl derivatives are common in agrochemicals, suggesting possible pesticidal applications for structurally related thiazoles .

Comparison Table

Compound Name Core Structure Position 3 Substituent Position 4/5 Substituents Key Functional Groups Potential Applications
5-Methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile Thiazole 2-(4-Methylphenyl)-2-oxoethyl 4-CN; 5-CH₃ Sulfanyl, Carbonitrile Pharmaceuticals, Agrochemicals
5-{2-[(2,4-Difluorophenyl)amino]vinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile Thiazole Methylsulfanyl 4-CN; vinylamino-difluorophenyl Vinylamino, Fluorine Drug discovery
2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile Furan - 3-CN; 5-methoxyphenyl Amino, Carbonitrile Organic electronics
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate Ester 3-Bromobenzoate 4-Methylphenyl-2-oxoethyl Bromine, Ester Synthetic intermediate

Biological Activity

5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile (CAS No. 343372-91-8) is a heterocyclic compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzymatic inhibition properties.

Chemical Structure and Properties

The compound features a thiazole ring, a sulfanyl group, and a carbonitrile moiety, contributing to its potential biological activities. The molecular formula is C14H12N2OS, and its IUPAC name is 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile.

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile demonstrate activity against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Candida albicans3.92–4.01 mM
Aspergillus niger4.01–4.23 mM
Micrococcus luteus1.95–3.91 µg/mL
Streptococcus spp.7.81–15.62 µg/mL

These findings suggest that the thiazole ring enhances the compound's interaction with microbial targets, potentially disrupting their cellular functions.

2. Anticancer Activity

The compound has been investigated for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Reference
A549 (lung adenocarcinoma)< 10
Jurkat (T-cell leukemia)< 10

The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can enhance cytotoxicity, particularly through electron-donating or withdrawing groups that influence lipophilicity and binding affinity to target proteins.

3. Enzymatic Inhibition

5-methyl-3-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2-thiazole-4-carbonitrile may also exhibit inhibitory effects on various enzymes critical for cellular metabolism and proliferation. The compound's mechanism of action likely involves binding to active sites of these enzymes, thus disrupting their normal function.

Case Studies

In one notable study, Evren et al. (2019) synthesized novel thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. The results revealed that certain derivatives exhibited strong selectivity and significant anticancer activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

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